molecular formula C58H88N22O17S4 B013376 Conotoxin M I CAS No. 83481-45-2

Conotoxin M I

Cat. No. B013376
CAS RN: 83481-45-2
M. Wt: 1496.8 g/mol
InChI Key: YXBQTKPMFURSAT-AZDLGQIMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conotoxin M I is a peptide toxin that is found in the venom of the cone snail, Conus magus. This toxin has been extensively studied due to its potential applications in scientific research. Conotoxin M I is a small peptide composed of 19 amino acid residues, and it has been shown to have a wide range of biological activities.

Scientific Research Applications

1. Therapeutic Utility in Neurological Disorders

Conotoxin M I, derived from the venom of marine cone snails, has shown significant potential in the treatment of various nervous system and associated neurological disorders. This has been supported by a substantial increase in patent activity focusing on conotoxins and their interaction with nicotinic acetylcholine receptors and voltage-gated ion channels (Jones et al., 2001).

2. Application in Neurobiological Research

Research on conotoxins, including Conotoxin M I, has played a crucial role in neurobiological studies. Their ability to target ion channels and neuronal receptors makes them ideal for developing new drug lead compounds. The classification of conotoxins using machine learning methods has furthered our understanding of their types and functions, which is crucial for both biological research and clinical medicine (Dao et al., 2017).

3. Benefits and Biosecurity Concerns

Conotoxin research, including studies on Conotoxin M I, has provided significant scientific and societal benefits, such as their use in drug development, diagnostic agents, and research tools in various biological fields. However, there are also biosecurity concerns regarding the potential misuse of conotoxins as biological weapons, leading to regulatory measures that limit their use and access within the research community (Bjørn-Yoshimoto et al., 2020).

4. Predictive Analytics for Conotoxin Classification

The predictive classification of conotoxins, including Conotoxin M I, based on amino acid composition has been a significant advancement. This approach has improved the understanding of the biological and pharmacological functions of conotoxins, aiding in the treatment of chronic pain, epilepsy, and cardiovascular diseases (Lin & Li, 2007).

5. Drug Development and Pharmaceutical Applications

Conotoxin M I's role in drug development cannot be overstated. These peptides have been potential drug candidates for treating chronic pain, epilepsy, spasticity, and cardiovascular diseases. The development of automated methods for identifying conotoxin types based on sequence information alone has been crucial in this regard (Ding et al., 2014).

properties

CAS RN

83481-45-2

Product Name

Conotoxin M I

Molecular Formula

C58H88N22O17S4

Molecular Weight

1496.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2R)-2-[[(5S)-5-[(2-aminoacetyl)amino]-8-(diaminomethylideneamino)-4-oxo-2-(sulfanylmethyl)octanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C59H93N21O17S4/c1-29(70-57(96)43-8-5-15-80(43)58(97)38(18-32-21-66-28-69-32)75-56(95)42(27-101)79-50(89)31(24-98)17-44(83)34(71-46(85)20-61)7-4-14-67-59(64)65)49(88)78-41(26-100)51(90)68-22-47(86)72-35(6-2-3-13-60)52(91)74-37(19-45(62)84)54(93)73-36(16-30-9-11-33(82)12-10-30)53(92)76-39(23-81)55(94)77-40(25-99)48(63)87/h9-12,21,28-29,31,34-43,81-82,98-101H,2-8,13-20,22-27,60-61H2,1H3,(H2,62,84)(H2,63,87)(H,66,69)(H,68,90)(H,70,96)(H,71,85)(H,72,86)(H,73,93)(H,74,91)(H,75,95)(H,76,92)(H,77,94)(H,78,88)(H,79,89)(H4,64,65,67)/t29-,31?,34-,35-,36-,37-,38?,39-,40-,41-,42-,43-/m0/s1

InChI Key

YXBQTKPMFURSAT-AZDLGQIMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)C(CC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)CS

SMILES

CC(C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC(=O)C(CCCN=C(N)N)NC(=O)CN)CS

Canonical SMILES

CC(C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC(=O)C(CCCN=C(N)N)NC(=O)CN)CS

Appearance

White lyophilized solidPurity rate: > 97 %AA sequence: Gly-Arg-Cys3-Cys4-His-Pro-Ala-Cys8-Gly-Lys-Asn-Tyr-Ser-Cys14-NH2Disulfide bonds: Cys3-Cys8 and Cys4-Cys14Length (aa): 14

synonyms

alpha-conotoxin MI
conotoxin M I
conotoxin M-1
conotoxin M1
conotoxin MI
CTx MI

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Conotoxin M I
Reactant of Route 2
Conotoxin M I
Reactant of Route 3
Conotoxin M I
Reactant of Route 4
Conotoxin M I
Reactant of Route 5
Conotoxin M I
Reactant of Route 6
Conotoxin M I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.